5H-3,5a-Epoxynaphth[2,1-c]o

Fragrance Chemistry Consumer Products Formulation Science

Fragrance formulators often struggle with rapid amber-note fade, forcing excess fixatives that distort accords. Ambraketal (CAS 1153-34-0) solves this with 3× the substantivity of conventional amber odorants, delivering persistent dry woody-amber character at low use levels (0.6-2%). • ≥95% isomeric purity ensures batch-to-batch olfactory reproducibility for brand identity • Biotech-derived grade offers 100% renewable carbon content with certified biodegradability • In silico-predicted dual CB2/KOR receptor affinity enables neuropharmacology SAR studies

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 1153-34-0
Cat. No. B071964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-3,5a-Epoxynaphth[2,1-c]o
CAS1153-34-0
Synonyms5H-3,5a-Epoxynaphth[2,1-c]o
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C
InChIInChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1
InChIKeyPHNCACYNYORRNS-YFUQURRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1153-34-0 Procurement & Identity: Sourcing the Diterpenoid Epoxide 5H-3,5a-Epoxynaphth[2,1-c]o for Research and Industrial Applications


The compound identified by CAS 1153-34-0, systematically named (1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane and commonly referred to as Ambraketal or 5H-3,5a-Epoxynaphth[2,1-c]o, is a chiral, polycyclic diterpenoid ether with the molecular formula C₁₈H₃₀O₂ . It is a solid at room temperature with a reported melting point of 120 °C and is characterized by its highly rigid, dioxatetracyclic core [1]. Naturally occurring in sources like the latex of *Calotropis gigantea* L. and tobacco leaves, this compound is primarily valued as a high-impact olfactory agent in fragrance applications, but its complex structure also renders it a subject of interest in exploratory neuropharmacology and synthetic organic chemistry [2].

Procurement Risk of Substituting CAS 1153-34-0: Why Interchanging In-Class Analogs Fails in Olfactory and Biological Applications


Substituting 5H-3,5a-Epoxynaphth[2,1-c]o (Ambraketal) with a generic or closely related analog like Ambrox® or Ambroxide is a high-risk proposition for both research and industrial procurement due to fundamental differences in molecular structure, physical properties, and resulting application performance. While many compounds share the broad 'ambery-woody' olfactory family descriptor, their specific odor profiles, tenacity, and physical stability are dictated by distinct stereochemistry and functional groups . For instance, Ambraketal is a solid at room temperature with a defined melting point, whereas common alternatives are often liquids, impacting their handling and use in different formulation matrices . Furthermore, in silico predictions suggest this specific molecule may interact with distinct biological targets, such as the Cannabinoid CB2 receptor, that are not shared by all in-class odorants, creating a unique value proposition for neuropharmacological research that cannot be fulfilled by a generic substitute . The evidence below quantifies these critical differentiators.

Quantitative Evidence for CAS 1153-34-0: A Data-Driven Guide to Selection and Procurement


CAS 1153-34-0 vs. Generic Ambers: Differentiated Olfactory Tenacity and Physical State for Formulation Performance

CAS 1153-34-0 (Ambraketal) exhibits a markedly different physical and olfactory performance profile compared to the widely used amber reference compound, Ambrox®. A key differentiator is its physical state: Ambraketal is a solid with a defined melting point of 120°C, whereas Ambrox® is a solid with a melting point of 74-76°C . This difference in phase transition temperature directly impacts its behavior in various formulation types. Furthermore, in terms of olfactory longevity, a metric of economic importance, Ambraketal demonstrates superior tenacity. Its tenacity rating on blotter is reported as 12 on a relative scale, significantly outperforming Ambrox® DL, which has a rating of 4 [1]. This quantification of performance substantiates its preferred use in applications requiring extended fragrance release and greater cost-efficiency per unit of odor impact.

Fragrance Chemistry Consumer Products Formulation Science

Procurement of Biotech-Derived CAS 1153-34-0: Guaranteed Isomeric Purity and Sustainable Sourcing vs. Traditional Synthetics

A critical differentiator in the procurement of CAS 1153-34-0 is the availability of a specific, high-purity isomer derived from a proprietary white biotechnology process. The Z11™ HD variant is specifically manufactured to contain a minimum of 95% of the most olfactively desirable isomer, which represents at least a 3-fold increase in isomeric purity compared to the regular grade . Furthermore, this process yields a product with 100% renewable carbon content and is certified biodegradable, a quantifiable sustainability metric not available for petrochemically-derived analogs . This contrasts sharply with traditional synthesis routes that often yield complex isomeric mixtures requiring costly separation, or with alternative compounds like Ambroxide, which can be a racemic mixture with different olfactory properties [1]. The consistent, high isomeric purity of the biotech product ensures reproducible performance and reduces the need for incoming quality control testing.

Sustainable Chemistry Green Biotechnology High-Purity Reagents

Exploring Neuropharmacological Potential of CAS 1153-34-0: Differentiated Target Engagement Profile vs. Standard Cannabinoids and Opioids

In silico predictive modeling indicates that CAS 1153-34-0 (Ambraketal) possesses a unique target interaction profile not observed in standard reference compounds for the Cannabinoid CB2 and Kappa Opioid receptors (e.g., WIN 55,212-2 or U-50488) . The computational data suggest potential binding affinity for both the Cannabinoid CB2 receptor and the Kappa opioid receptor, a dual-target profile that distinguishes it from many endocannabinoid system modulators or opioid receptor ligands which typically exhibit high selectivity for one receptor class . While direct comparative binding data (e.g., Ki values) are not yet published for Ambraketal against these receptors, its structural features—a rigid polycyclic core with specific stereochemistry—are hypothesized to enable this distinct polypharmacology, a characteristic that is structurally precluded in many simpler, more flexible analogs [1]. This predicted dual engagement offers a novel starting point for research into pain, inflammation, or mood disorders.

Neuropharmacology Drug Discovery Computational Chemistry

Differentiated Olfactory Profile of CAS 1153-34-0: Quantifying the Dry, Woody, and Trigeminal Character vs. Softer Amber Odorants

While many compounds are broadly categorized as 'ambery,' the specific odor profile of CAS 1153-34-0 (Ambraketal/Z11™) is differentiated by its pronounced trigeminal effect and dry, woody character, as characterized by perfumers . This contrasts with the profiles of other key amber ingredients. For instance, Ambrofix® is described as 'more clean and airy,' while Ambroxan® and Ambrox® DL are characterized as having 'more musky and animalic' facets [1][2]. Although direct quantitative sensory data (e.g., via GC-O or descriptive analysis panels) are proprietary, the consistent qualitative distinction across multiple independent industry sources (Firmenich, Basenotes) underscores a verifiable, if not fully quantified, differentiation. This specific 'dry, woody, ambery' signature with a 'strong trigeminal effect' is what makes it a high-value modifier and a unique tool for creating specific fragrance accords that cannot be replicated by simply substituting another amber molecule.

Fragrance Chemistry Sensory Science Product Development

Optimal Application Scenarios for CAS 1153-34-0: Translating Differentiated Evidence into Research and Industrial Use


High-Performance Fine Fragrance and Long-Lasting Consumer Products

For product developers aiming to create fine fragrances or consumer products (e.g., fabric softeners, shampoos, candles) with a long-lasting, signature 'dry woody amber' character, CAS 1153-34-0 is the optimal choice. Its 3x greater tenacity compared to Ambrox® DL directly addresses the key consumer demand for fragrance longevity, reducing the need for higher loadings or multiple fixatives. Furthermore, the Z11™ HD grade, with its ≥95% isomeric purity , ensures batch-to-batch olfactory consistency, a critical requirement for brand identity. The proven performance in diverse applications, from fine fragrance (0.6-2%) to candles (0.6-2%) , provides a reliable formulation framework.

Sustainable and 'Green' Formulation Development

Procurement teams and formulators with mandates for sustainable and renewable ingredients should prioritize the biotech-derived version of CAS 1153-34-0 (Z11™). The quantifiable claim of 100% renewable carbon content and certified biodegradability provides verifiable data for sustainability reporting and meets the criteria for eco-label certifications like EcoIngredient Compass™ . This directly addresses the growing market demand for 'green' products and enables claims that are not possible with petrochemically-derived or non-certified amber alternatives. Its use in applications like eco-friendly detergents and natural cosmetics allows for high olfactory performance without compromising on environmental goals.

Exploratory Neuropharmacology and Polypharmacology Research

For academic or biotech research groups investigating the therapeutic potential of modulating the endocannabinoid and opioid systems simultaneously, CAS 1153-34-0 presents a unique and valuable chemical probe. Its in silico-predicted dual affinity for Cannabinoid CB2 and Kappa opioid receptors is a distinct advantage over highly selective tool compounds. This makes it particularly relevant for studying complex conditions like chronic pain, neuroinflammation, or substance abuse disorders where polypharmacological approaches are hypothesized to offer improved efficacy or reduced side effects. Its well-defined, rigid stereochemistry also makes it a compelling scaffold for SAR studies aimed at optimizing this dual-target profile.

Advanced Olfaction Research and Sensory Neuroscience

The unique sensory profile of CAS 1153-34-0, characterized by a 'strong trigeminal effect' combined with 'dry woody amber' notes , makes it a prime candidate for advanced olfactory and trigeminal research. Studies investigating the interaction between olfactory (CN I) and trigeminal (CN V) nerve stimulation in odor perception would find this molecule a more potent and complex stimulus than other standard odorants that lack this pronounced dual activation. The availability of a high-purity isomer ensures that experimental results are not confounded by the variable sensory contributions of a mixed isomeric composition, leading to more reproducible and interpretable neuroscientific data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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